
5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid (5-BOC-HNA) is a derivative of nicotinic acid, an organic acid that is an essential nutrient for humans and other animals. 5-BOC-HNA has been used in research studies as a tool to investigate biochemical and physiological effects of nicotinic acid, as well as its potential applications in laboratory experiments.
科学研究应用
5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% has been used in research studies to investigate the biochemical and physiological effects of nicotinic acid. It has been used to study the effects of nicotinic acid on the expression of genes involved in fatty acid metabolism, and to investigate the role of nicotinic acid in the regulation of glucose metabolism. 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% has also been used to study the effects of nicotinic acid on the activity of enzymes involved in the synthesis of lipids, and to explore the role of nicotinic acid in the regulation of inflammation.
作用机制
The mechanism of action of 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% is not fully understood. It is believed that 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% binds to the nicotinic acid receptor in the cell, activating a cascade of biochemical events that lead to the regulation of gene expression, enzyme activity, and other physiological processes.
Biochemical and Physiological Effects
5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid metabolism, and to activate enzymes involved in the synthesis of lipids. 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% has also been shown to reduce inflammation and to regulate glucose metabolism. In addition, 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% has been found to have a protective effect against oxidative stress.
实验室实验的优点和局限性
The main advantage of using 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% in laboratory experiments is its ability to activate the nicotinic acid receptor, allowing researchers to study the effects of nicotinic acid on gene expression, enzyme activity, and other physiological processes. However, 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% is not suitable for use in clinical trials due to its potential toxicity.
未来方向
The future of 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% research is promising. Future studies could focus on the effects of 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% on other biochemical pathways, such as those involved in the biosynthesis of cholesterol and other lipids. In addition, further research could explore the potential therapeutic applications of 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95%, such as its use in the treatment of metabolic disorders and inflammatory diseases. Finally, further research could investigate the potential of 5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% as a drug delivery system for other drugs.
合成方法
5-(4-BOC-Aminophenyl)-2-hydroxynicotinic acid, 95% is synthesized from nicotinic acid by a two-step reaction, involving the attachment of a 4-bromo-2-chloro-6-methylphenyl group to the carboxylic acid group of nicotinic acid and the subsequent amination of the resulting 5-bromo-2-hydroxynicotinic acid. The reaction is catalyzed by a palladium-based catalyst and requires an anhydrous solvent such as dimethylformamide. The reaction is typically carried out at 80°C for 16 hours.
属性
IUPAC Name |
5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-17(2,3)24-16(23)19-12-6-4-10(5-7-12)11-8-13(15(21)22)14(20)18-9-11/h4-9H,1-3H3,(H,18,20)(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBJFVUAAOJBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


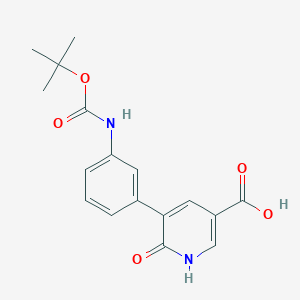

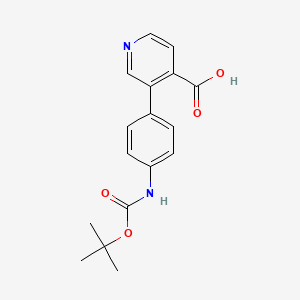
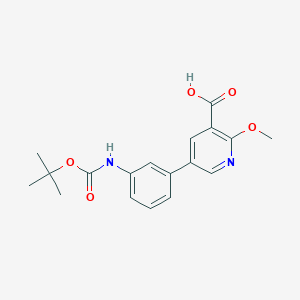


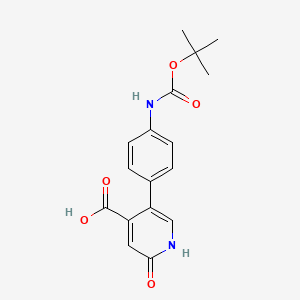
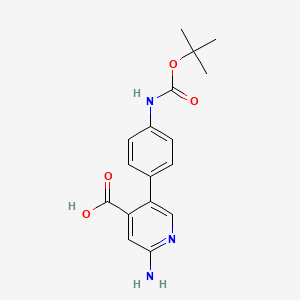
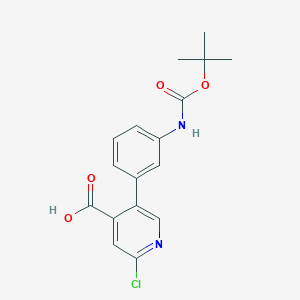
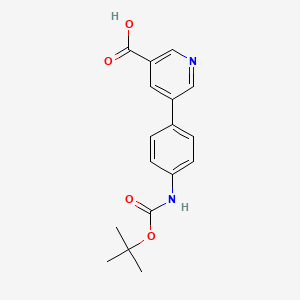
![2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395169.png)
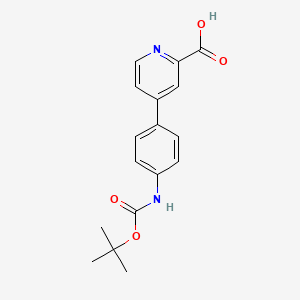
![5-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395176.png)